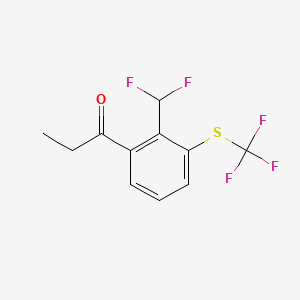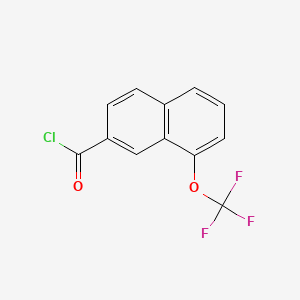
1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, nitro, and trifluoromethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by bromination to add the bromopropyl group. The trifluoromethylthio group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromopropyl group can be substituted with other nucleophiles.
Substitution: The trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromopropyl group can yield various alkylated derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-3-nitro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropyl and trifluoromethylthio groups can interact with nucleophiles and electrophiles, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
1-Bromo-3-(trifluoromethyl)benzene: Lacks both the nitro and bromopropyl groups.
3-Nitro-5-(trifluoromethylthio)benzene: Lacks the bromopropyl group.
Uniqueness
The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H9BrF3NO2S |
|---|---|
Poids moléculaire |
344.15 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |
Clé InChI |
IBUPKCOLYYBIRA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



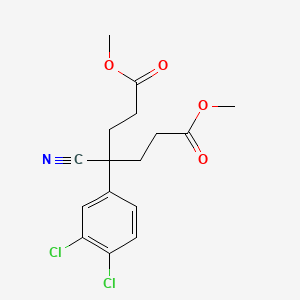
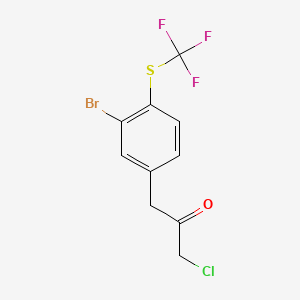
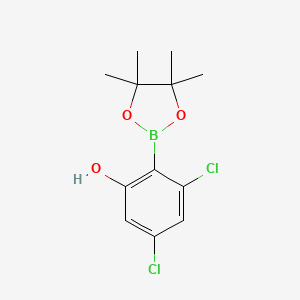
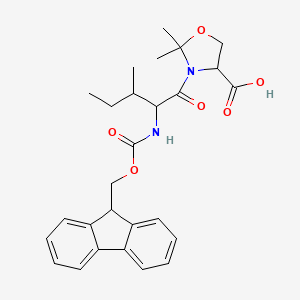


![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
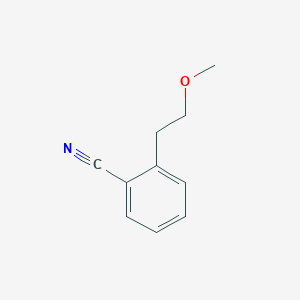
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)

![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
